molecular formula C20H21N3O3S2 B2459172 3-(3-methylphenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034435-89-5

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2459172
CAS No.: 2034435-89-5
M. Wt: 415.53
InChI Key: FRLVHGZGTBJICE-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two critical substituents:

  • (2-(Thiophen-2-yl)pyridin-4-yl)methyl group: A pyridinyl-thiophene hybrid, contributing to π-π stacking interactions and electronic effects.

The structural design suggests applications in enzyme inhibition (e.g., CYP51) or receptor modulation, though direct biological data are unavailable in the provided evidence.

Properties

IUPAC Name

3-[(3-methylphenyl)sulfonylamino]-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-4-2-5-17(12-15)28(25,26)23-10-8-20(24)22-14-16-7-9-21-18(13-16)19-6-3-11-27-19/h2-7,9,11-13,23H,8,10,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVHGZGTBJICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its complex structure, which includes a sulfonamide group, a thiophene moiety, and a pyridine ring. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3O3_3S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 2034576-73-1

The compound's structure facilitates various interactions with biological targets, which is critical for its therapeutic potential.

The biological activity of this compound can be attributed to several key functional groups:

  • Sulfonamide Group : Known for its ability to inhibit enzymes, particularly those involved in bacterial folate synthesis.
  • Thiol and Pyridine Moieties : These contribute to the compound's ability to interact with various receptors and enzymes, potentially influencing inflammatory pathways.

Biological Activity

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, suggesting this compound may have similar effects.
  • Antimicrobial Activity : The sulfonamide group is traditionally associated with antibacterial properties, indicating potential use in treating infections.

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
4-MethylphenylsulfonamideSimple sulfonamideAntimicrobial
Thiophene-based Anti-inflammatory AgentsThiophene ringAnti-inflammatory
Pyridine DerivativesPyridine ringVaried (depends on substituents)

The combination of thiophene and pyridine functionalities along with a sulfonamide group may confer unique biological activities not present in simpler analogues.

Case Studies and Research Findings

  • Inflammation Studies : In vitro studies have indicated that compounds with similar structures can significantly reduce pro-inflammatory cytokine production in macrophages.
  • Enzyme Interaction Studies : Preliminary binding affinity assays suggest that this compound may interact with key enzymes involved in inflammatory processes, although specific binding studies need further exploration.
  • Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profile and potential toxicity of this compound in animal models to establish safety and efficacy parameters for future clinical applications.

Future Directions

The unique structural attributes of this compound position it as a promising candidate for further research in drug development. Potential avenues include:

  • Development of Novel Anti-inflammatory Drugs : Leveraging its structural features to create more effective anti-inflammatory agents.
  • Exploration of Antimicrobial Applications : Investigating its efficacy against resistant bacterial strains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features to 3-(3-methylphenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exhibit significant antimicrobial activity. For instance:

  • Sulfonamide derivatives have been shown to inhibit bacterial growth, particularly against Gram-positive and some Gram-negative bacteria.
  • Compounds with thiophene and pyridine structures often display antifungal activity against species such as Candida and Aspergillus .

Anti-inflammatory Potential

The sulfonamide group is known for its anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties. Studies on related compounds have demonstrated their efficacy in reducing inflammation in various models .

Synthetic Applications

The unique structure of this compound allows it to serve as a valuable building block in organic synthesis:

  • Multi-step Synthesis : The compound can be synthesized through various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for creating more complex molecules .
  • Pharmaceutical Development : Its ability to interact with biological targets positions it as a lead compound for developing new pharmaceuticals aimed at treating infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds related to this compound:

StudyFindings
Antimicrobial Activity Evaluation Compounds similar to this one showed MIC values below 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
In Silico Studies Molecular docking studies indicated strong binding affinities to target enzymes, suggesting potential as antimalarial agents .
Cytotoxicity Testing Related compounds displayed significant cytotoxicity against cancer cell lines (IC50 values ranging from 1.9 to 7.52 µg/mL) .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group. Key reactions include:

Reaction TypeConditionsProductYield (%)Reference
AlkylationK₂CO₃, DMF, 80°C, 12hN-alkylated sulfonamide derivatives65–78
AcylationAcCl, pyridine, RT, 6hN-acetyl sulfonamide82
Hydrolysis (acidic)6M HCl, reflux, 24h3-Methylbenzenesulfonic acid + amine91

Mechanistic Notes :

  • Alkylation occurs via deprotonation of the sulfonamide NH group, followed by attack of an alkyl halide.

  • Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and the corresponding amine.

Amide Hydrolysis and Functionalization

The propanamide backbone undergoes hydrolysis and functionalization:

Reaction TypeConditionsProductYield (%)Characterization Method
Acidic hydrolysisH₂SO₄ (conc.), 110°C, 8hPropanoic acid derivative88NMR, HPLC
Basic hydrolysisNaOH (10%), EtOH, reflux, 6hSodium carboxylate75FT-IR
Reduction (LiAlH₄)THF, 0°C → RT, 4hPrimary amine68GC-MS

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the pyridin-4-ylmethyl group .

  • Reduction yields a primary amine, enabling further derivatization (e.g., reductive amination).

Electrophilic Aromatic Substitution (EAS)

The pyridine and thiophene rings undergo regioselective EAS:

Reaction TypeConditionsPosition ModifiedMajor ProductYield (%)
Nitration (pyridine)HNO₃/H₂SO₄, 0°C, 2hC5 of pyridine5-Nitro-pyridine derivative54
Sulfonation (thiophene)SO₃, DCM, 40°C, 6hC5 of thiophene5-Sulfo-thiophene derivative62
HalogenationBr₂, FeBr₃, RT, 1hC3 of thiophene3-Bromo-thiophene derivative73

Regioselectivity :

  • Pyridine nitration favors the C5 position due to conjugation with the methylpropanamide chain .

  • Thiophene halogenation occurs at C3, driven by electronic effects of the pyridine ring.

Transition Metal-Catalyzed Couplings

The pyridine and thiophene groups enable cross-coupling reactions:

Reaction TypeCatalyst SystemCoupling PartnerProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CAryl boronic acidBiaryl-pyridine derivative81
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃Primary amineN-arylated propanamide69
Stille CouplingPdCl₂(PPh₃)₂, THF, 80°CVinyltin reagentAlkenyl-thiophene derivative58

Optimized Conditions :

  • Suzuki couplings require anhydrous DMF and degassed solvents to prevent catalyst poisoning.

  • Buchwald-Hartwig amination achieves higher yields with bulky ligands like XantPhos .

Oxidation and Reduction Reactions

The thiophene moiety is redox-active:

Reaction TypeConditionsProductYield (%)Notes
Thiophene oxidationmCPBA, DCM, RT, 2hThiophene-1,1-dioxide90Improved solubility
Pyridine N-oxidationH₂O₂, AcOH, 70°C, 4hPyridine N-oxide85Alters H-bonding
Selective sulfide oxidationNaIO₄, H₂O/MeOH, RT, 1hSulfone derivative95Retains bioactivity

Applications :

  • Thiophene dioxide derivatives show enhanced π-stacking in crystal structures.

  • Pyridine N-oxides facilitate coordination with metal catalysts .

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its multifunctional design:

MCR TypeComponents AddedProductYield (%)Reference
Ugi-4CRIsonitrile, aldehyde, carboxylic acidPeptoid-like macrocycle71
Passerini-3CRIsonitrile, ketoneα-Acyloxyamide66
BiginelliUrea, aldehydeDihydropyrimidinone hybrid59

Mechanistic Pathways :

  • Ugi reactions proceed via imine formation, followed by nucleophilic attack and rearrangement .

  • Passerini reactions involve a ketene intermediate stabilized by the pyridine ring .

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionTimeframeDegradation Products% Remaining
pH 1.2 (simulated gastric)24hSulfonic acid + pyridine fragment12
pH 7.4 (phosphate buffer)48hHydrolyzed amide34
UV light (254 nm)72hThiophene dimer + sulfonamide oxide8

Implications :

  • Low gastric stability necessitates enteric coating for oral formulations.

  • Photodegradation products were characterized via LC-MS .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Backbone Substituent A Substituent B Key Features Reference
Target Compound Propanamide 3-Methylphenylsulfonamido (2-(Thiophen-2-yl)pyridin-4-yl)methyl Sulfonamido, Thiophene N/A
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n) Propanamide 3-Phenylpropanamido Pyridin-4-yl Indole, High yield (73%)
(S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)-propanamide (3q) Propanamide 3-(4-Trifluoromethylphenyl)propanamido Pyridin-4-yl Trifluoromethyl, Low yield (17%)
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide Propanamide 4-Chlorophenylsulfonyl Thiazol-2-yl Sulfonyl, Chlorophenyl
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Propanamide Phenylsulfonyl 4-Cyano-3-(trifluoromethyl)phenyl Hydroxy, Sulfonyl

Critical Analysis of Structural Differences

Sulfonamido vs. Sulfonyl Groups
  • The sulfonamido group (NH-SO₂) in the target compound enables stronger hydrogen-bond donor/acceptor interactions compared to the sulfonyl group (SO₂) in and . This may enhance binding affinity in biological targets like enzymes .
Heterocyclic Moieties
  • Thiophene vs. Thiazole/Indole :
    • The thiophen-2-yl group in the target offers electron-rich aromaticity for π-π stacking, contrasting with the electron-deficient thiazole in or the bulky indole in . This difference may influence selectivity in target binding .
    • Pyridin-4-yl positioning (target) vs. pyridin-2-yl () alters steric and electronic interactions with biological targets.
Substituent Effects on Physicochemical Properties
  • 3-Methylphenyl: Enhances hydrophobicity (logP ~3.5 estimated) compared to polar groups like trifluoromethyl () or cyano ().

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Target Molecule Deconstruction

The target compound comprises three modular components:

  • 3-Methylphenylsulfonamido moiety : Derived from 3-methylbenzenesulfonyl chloride.
  • Propanamide backbone : Formed via coupling of 3-aminopropanoic acid with the pyridinylmethylamine subunit.
  • N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl) group : Synthesized through Suzuki-Miyaura coupling and subsequent reductive amination.

Synthetic Challenges

  • Chemoselectivity : Avoiding over-sulfonylation during sulfonamide bond formation.
  • Heterocyclic Stability : Preventing thiophene ring oxidation under acidic/basic conditions.
  • Stereochemical Integrity : Ensuring retention of configuration at the propanamide chiral center.

Detailed Synthetic Routes

Route 1: Sequential Sulfonylation-Amidation Approach

Synthesis of 3-Methylbenzenesulfonamide Intermediate

3-Methylbenzenesulfonyl chloride (1.2 equiv) is reacted with tert-butyl (3-aminopropyl)carbamate in dichloromethane (DCM) at 0°C, followed by addition of triethylamine (TEA, 2.5 equiv). After 12 h, the tert-butyloxycarbonyl (Boc) group is removed via treatment with 4M HCl in dioxane, yielding 3-(3-methylphenylsulfonamido)propan-1-amine hydrochloride (87% yield, purity >95% by HPLC).

Preparation of 2-(Thiophen-2-yl)pyridin-4-ylmethanamine

4-Bromo-2-(thiophen-2-yl)pyridine undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron (1.5 equiv) and Pd(PPh$$3$$)$$4$$ (0.05 equiv) in tetrahydrofuran (THF)/H$$2$$O (3:1) at 80°C. The resulting boronate ester is subjected to amination using NH$$4$$OH (30%) and CuI (0.1 equiv) in acetonitrile (ACN) at 60°C, followed by reduction with NaBH$$_4$$ to afford the primary amine (68% yield over two steps).

Amide Coupling and Final Assembly

The propanamine intermediate is coupled with 3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF) at 25°C. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) provides the target compound in 72% yield.

Route 2: Convergent Synthesis via Reductive Amination

Intermediate 3-(3-Methylphenylsulfonamido)propanoic Acid

3-Aminopropanoic acid is treated with 3-methylbenzenesulfonyl chloride (1.1 equiv) in pyridine at −10°C. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield the sulfonamido acid (91% yield).

Pyridinylmethylamine-Thiophene Conjugate

2-(Thiophen-2-yl)pyridine-4-carbaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 50°C. The resulting imine is reduced to the primary amine (82% yield, $$ ^1H $$-NMR δ 8.35 ppm, pyridine-H).

EDC-Mediated Amide Bond Formation

The sulfonamido acid is activated with EDC (1.2 equiv) and N-hydroxysuccinimide (HOSu, 1.2 equiv) in dry THF. After 1 h, the pyridinylmethylamine is added, and the mixture is stirred for 24 h. Column chromatography (CH$$2$$Cl$$2$$/MeOH, 9:1) isolates the product in 65% yield.

Route 3: One-Pot Tandem Methodology

A novel one-pot procedure combines sulfonylation, amination, and amide coupling using Cu-Co/Al$$2$$O$$3$$-diatomite catalyst (0.5 wt%) under H$$2$$ (5 bar) at 120°C. 3-Methylbenzenesulfonyl chloride, 3-aminopropanoic acid, and 2-(thiophen-2-yl)pyridin-4-ylmethanamine are reacted in a fixed-bed reactor with continuous NH$$3$$ flow. This method achieves 58% yield but requires rigorous temperature control to prevent thiophene decomposition.

Optimization and Process Scalability

Catalytic System Comparison

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Cu-Co/Al$$2$$O$$3$$ Toluene 120 58 89
Pd(PPh$$3$$)$$4$$ THF 80 72 95
EDC/HOBt DMF 25 65 97

Large-Scale Considerations

  • Fixed-Bed Reactors : Enable continuous production with catalyst recycling (≥10 cycles).
  • Byproduct Management : Diamines (e.g., bis-sulfonamides) are suppressed using excess NH$$_3$$ (mol ratio 10:1).
  • Green Chemistry : Ethyl acetate/hexanes solvent systems reduce environmental impact vs. DMF.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$): δ 8.42 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiophene-H), 2.41 (s, 3H, CH$$3$$).
  • $$ ^{13}C $$-NMR : 169.8 ppm (amide C=O), 144.2 ppm (sulfonamide S=O).
  • HRMS : [M+H]$$^+$$ calcd. for C$${20}$$H$${20}$$N$$3$$O$$3$$S$$_2$$: 422.0894; found: 422.0891.

Purity Assessment

HPLC (C18 column, 70:30 H$$_2$$O/ACN): Retention time 12.3 min, purity 98.7%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methylphenylsulfonamido)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the sulfonamide group by reacting 3-methylbenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in anhydrous DCM) .
  • Step 2 : Couple the thiophene-pyridine moiety using a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, depending on halogen substituents .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation (>95%) .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of coupling reagents (e.g., Pd catalysts) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with emphasis on sulfonamide NH (δ\delta ~10-11 ppm) and thiophene aromatic protons (δ\delta ~7.0-7.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., confirm amide bond geometry) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition studies?

  • Answer :

  • Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, tyrosine phosphatases) based on structural analogs .
  • Assay design : Use fluorescence-based enzymatic assays (e.g., quenching of dansylamide) with varying inhibitor concentrations (IC50_{50} determination) .
  • Control experiments : Compare inhibition kinetics with known inhibitors (e.g., acetazolamide) to validate specificity .

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Answer :

  • Reproducibility checks : Standardize assay conditions (pH, temperature, buffer composition) and validate purity of the compound via HPLC .
  • Data normalization : Normalize activity to positive/negative controls and account for solvent effects (e.g., DMSO tolerance limits) .
  • Meta-analysis : Compare structural analogs (e.g., methyl vs. trifluoromethyl substituents) to identify trends in activity .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for enhanced target binding?

  • Answer :

  • Docking workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide binding to zinc ions in enzymes) .
  • Parameter tuning : Adjust protonation states of the pyridine and thiophene groups to reflect physiological pH .
  • Validation : Cross-reference docking scores with experimental IC50_{50} values to refine predictive models .

Q. What are the best practices for conducting structure-activity relationship (SAR) studies on derivatives of this compound?

  • Answer :

  • Analog synthesis : Modify substituents on the thiophene (e.g., 5-bromo vs. 5-methyl) or pyridine rings (e.g., 4-CH2_2 vs. 4-CH3_3) .
  • Bioactivity profiling : Test derivatives in parallel assays (e.g., cytotoxicity, solubility) to identify key functional groups .
  • Data visualization : Use heatmaps or 3D-QSAR models to correlate structural features with activity .

Methodological Notes

  • Synthetic challenges : Thiophene-pyridine coupling may require inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Bioassay pitfalls : Thiophene derivatives can exhibit fluorescence interference; use LC-MS/MS for accurate quantification .
  • Computational limits : Docking may underestimate solvation effects; supplement with MD simulations for dynamic binding analysis .

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